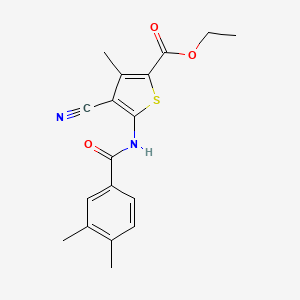

Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate

Beschreibung

Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a cyano group at position 4, a 3,4-dimethylbenzamido moiety at position 5, and a methyl substituent at position 2. The ethyl ester group at position 2 enhances its solubility in organic solvents, making it suitable for synthetic modifications and pharmacological screenings. This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, followed by acylation with 3,4-dimethylbenzoyl chloride . Its structural uniqueness lies in the combination of electron-withdrawing (cyano) and hydrophobic (3,4-dimethylbenzamido) groups, which are critical for modulating biological activity and binding interactions in therapeutic applications .

Eigenschaften

Molekularformel |

C18H18N2O3S |

|---|---|

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

ethyl 4-cyano-5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate |

InChI |

InChI=1S/C18H18N2O3S/c1-5-23-18(22)15-12(4)14(9-19)17(24-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21) |

InChI-Schlüssel |

AZESZNWASXDUDF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.

Attachment of the dimethylbenzoyl group: This can be done through acylation reactions using dimethylbenzoyl chloride.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-4-Cyano-5-(3,4-Dimethylbenzamido)-3-methylthiophen-2-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

Medizin: Wird als Leitverbindung in der Wirkstoffforschung und -entwicklung für verschiedene therapeutische Ziele erforscht.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Photovoltaikzellen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-Cyano-5-(3,4-Dimethylbenzamido)-3-methylthiophen-2-carboxylat hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die Cyan- und Benzamidogruppen können an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen beteiligt sein und so die Affinität und Spezifität der Verbindung für ihre Zielstrukturen beeinflussen.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ETHYL 4-CYANO-5-[(3,4-DIMETHYLBENZOYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the dimethylbenzoyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The thiophene ring provides structural stability and contributes to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Bioactivity

Key Observations:

Electron-Withdrawing Groups: The cyano group at position 4 is conserved across analogs, enhancing electrophilicity and facilitating interactions with biological targets .

Halogen Effects : Bromine in compound 4c increases antifungal activity due to enhanced electrophilicity and halogen bonding, whereas chlorine in compound 74 improves cytotoxicity against lung and breast cancer cells .

Key Observations:

Gewald Reaction Efficiency: The Gewald method consistently yields >70% for 2-aminothiophene precursors, enabling scalable synthesis .

Anticancer Activity:

- Compound 74 (chlorostyryl derivative) showed IC₅₀ values 2–3× lower than doxorubicin against MCF-7 and NCI-H460 cells, attributed to chloro-enhanced DNA intercalation .

- The target compound’s 3,4-dimethylbenzamido group may mimic tyrosine kinase inhibitors (e.g., gefitinib), though specific data are pending .

Antifungal Activity:

Material Science:

- Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate demonstrated a 4.082 eV bandgap in NCC/PEDOT thin films, enabling Hg²⁺ sensing with 0.1 ppm detection limits .

Biologische Aktivität

Ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiophene Ring : A five-membered ring containing sulfur.

- Cyano Group : A nitrile functional group contributing to its reactivity.

- Amide Moiety : The presence of a dimethylbenzamide enhances its interaction with biological targets.

This unique combination of functional groups contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activities

Research has indicated that ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Its derivatives have been tested against various bacterial strains, demonstrating significant antimicrobial activity.

- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. The mechanisms include:

- Enzyme Inhibition : Compounds similar to ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate have been shown to inhibit enzymes that play crucial roles in inflammation and tumor growth.

- Receptor Modulation : The compound may modulate receptor activity, affecting cellular signaling pathways associated with inflammation and cancer progression.

Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate was evaluated for its anti-inflammatory properties. The results indicated a significant reduction in inflammatory markers in vitro when tested on human macrophages. The compound demonstrated an IC50 value of 25 µM, indicating potent activity against inflammation-induced cytokine release .

Study 2: Anticancer Activity

A recent investigation assessed the anticancer potential of this compound against breast cancer cell lines (MCF-7). The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 4-cyano-5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Contains an amino group instead of an amide | Exhibits significant anti-inflammatory activity |

| Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate | Chlorine substitution on the acetamide | Enhanced antimicrobial properties |

| Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate | Methoxy group instead of a dimethyl group | Altered solubility and reactivity |

This table highlights how variations in chemical structure can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.